REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([C:6]([C:8]2[S:20][C:11]3[NH:12][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:14][C:10]=3[CH:9]=2)=O)=[CH:4][CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-].[BH4-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:8]2[S:20][C:11]3[NH:12][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:14][C:10]=3[CH:9]=2)=[CH:21][CH:22]=1 |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
0.203 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC3=C(NC(=C3)C(=O)OCC)S2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under a N2 and at rt, to a 40-mL scintillation vial fitted with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via ISCO Companion (0-30% EtOAc/heptane over 30 min)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2=CC3=C(NC(=C3)C(=O)OCC)S2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |